7'-Amino-2'-[(2-chlorobenzyl)thio]-2,4'-dioxo-1-prop-2-YN-1-YL-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile
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Overview
Description
7’-Amino-2’-[(2-chlorobenzyl)thio]-2,4’-dioxo-1-prop-2-YN-1-YL-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 7’-Amino-2’-[(2-chlorobenzyl)thio]-2,4’-dioxo-1-prop-2-YN-1-YL-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile involves multiple steps. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often involve the use of solvents like xylene and bases to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like methanol, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various substituted derivatives of the original compound.
Scientific Research Applications
7’-Amino-2’-[(2-chlorobenzyl)thio]-2,4’-dioxo-1-prop-2-YN-1-YL-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, which also exhibit a wide range of biological activities . Compared to these compounds, 7’-Amino-2’-[(2-chlorobenzyl)thio]-2,4’-dioxo-1-prop-2-YN-1-YL-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile is unique due to its spiro structure, which can impart different chemical and biological properties. Other similar compounds include:
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
- Pyrimidino[4,5-d][1,3]oxazine derivatives
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C25H17ClN6O2S |
---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
7-amino-2-[(2-chlorophenyl)methylsulfanyl]-2',4-dioxo-1'-prop-2-ynylspiro[3,8-dihydropyrido[2,3-d]pyrimidine-5,3'-indole]-6-carbonitrile |
InChI |
InChI=1S/C25H17ClN6O2S/c1-2-11-32-18-10-6-4-8-15(18)25(23(32)34)16(12-27)20(28)29-21-19(25)22(33)31-24(30-21)35-13-14-7-3-5-9-17(14)26/h1,3-10H,11,13,28H2,(H2,29,30,31,33) |
InChI Key |
MPQKXOIDZRGYSO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C3(C1=O)C(=C(NC4=C3C(=O)NC(=N4)SCC5=CC=CC=C5Cl)N)C#N |
Origin of Product |
United States |
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